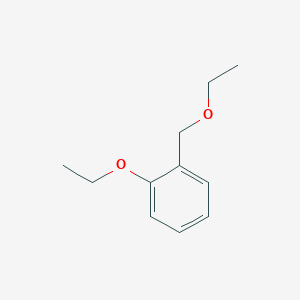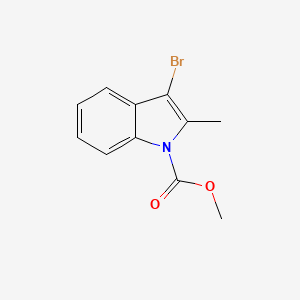
Methyl 3-bromo-2-methyl-1H-indole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-bromo-2-methyl-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a bromine atom at the 3rd position, a methyl group at the 2nd position, and a carboxylate ester group at the 1st position of the indole ring. These structural features make it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-bromo-2-methyl-1H-indole-1-carboxylate typically involves the bromination of 2-methyl-1H-indole-1-carboxylate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or chloroform. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods such as microwave-assisted synthesis. This technique uses microwave irradiation to accelerate the reaction, resulting in higher yields and shorter reaction times. The use of palladium-catalyzed intramolecular oxidative coupling is another method that can be employed for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-bromo-2-methyl-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding indole derivatives or reduced to remove the bromine atom.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions to form more complex indole derivatives.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted indoles with various functional groups depending on the nucleophile used.
- Oxidized or reduced indole derivatives with modified electronic properties.
Aplicaciones Científicas De Investigación
Methyl 3-bromo-2-methyl-1H-indole-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives used in organic synthesis and material science.
Industry: It is employed in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of methyl 3-bromo-2-methyl-1H-indole-1-carboxylate is primarily related to its ability to interact with biological targets through its indole moiety. The indole ring can engage in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions with proteins and enzymes. These interactions can modulate the activity of various molecular targets, including receptors, enzymes, and ion channels, leading to the compound’s biological effects .
Comparación Con Compuestos Similares
Methyl 5-bromo-1H-indole-3-carboxylate: Another brominated indole derivative with similar synthetic and biological properties.
Methyl 3-bromo-1H-indole-2-carboxylate: A compound with a bromine atom at the 3rd position and a carboxylate ester group at the 2nd position.
Uniqueness: Methyl 3-bromo-2-methyl-1H-indole-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties
Propiedades
Número CAS |
143952-55-0 |
|---|---|
Fórmula molecular |
C11H10BrNO2 |
Peso molecular |
268.11 g/mol |
Nombre IUPAC |
methyl 3-bromo-2-methylindole-1-carboxylate |
InChI |
InChI=1S/C11H10BrNO2/c1-7-10(12)8-5-3-4-6-9(8)13(7)11(14)15-2/h3-6H,1-2H3 |
Clave InChI |
DZOIEVLOQDAGSO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC=CC=C2N1C(=O)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


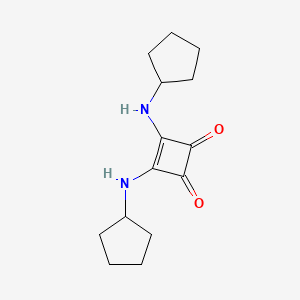
![4,6-Bis[2-(4-nitrophenyl)ethenyl]benzene-1,3-diamine](/img/structure/B12553421.png)

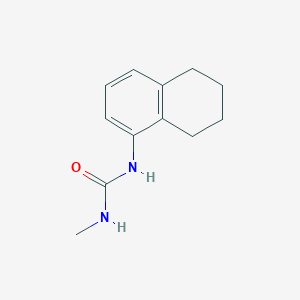
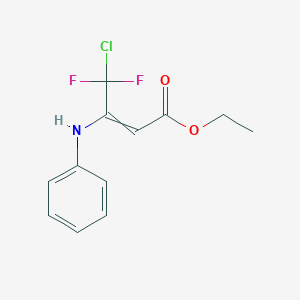

![3,3'-[(2-Methylpropyl)phosphoryl]di(propan-1-amine)](/img/structure/B12553451.png)


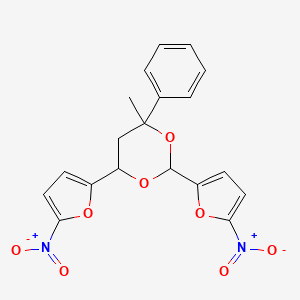
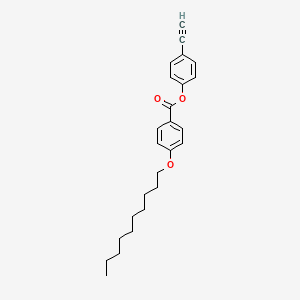
![N-[2-({2-[(Pentamethyldisiloxanyl)amino]ethyl}amino)ethyl]glycine](/img/structure/B12553491.png)
